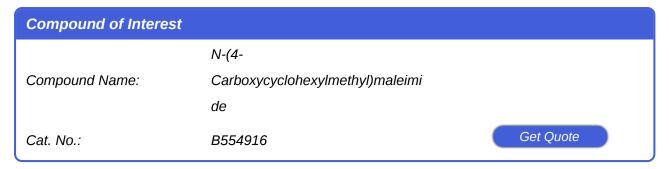


N-(4-Carboxycyclohexylmethyl)maleimide chemical properties and IUPAC name

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An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide

For researchers, scientists, and drug development professionals, N-(4-

Carboxycyclohexylmethyl)maleimide is a valuable tool in the field of bioconjugation and targeted protein degradation. This heterobifunctional crosslinking agent plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs (Proteolysis Targeting Chimeras), and the labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, along with a general experimental protocol for its use.

Nomenclature and Identification

- IUPAC Name: 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid[1][2]
- Synonyms: 4-(Maleimidomethyl)cyclohexanecarboxylic Acid, 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid[3][4]
- CAS Number: 64987-82-2[3][5][6]

Chemical and Physical Properties



The key chemical and physical properties of **N-(4-Carboxycyclohexylmethyl)maleimide** are summarized in the table below, providing a quick reference for experimental design.

Property	Value	References
Molecular Formula	C12H15NO4	[3][5][6]
Molecular Weight	237.25 g/mol	[1][3][5][7]
Appearance	White to Almost white powder to crystal	[4][8]
Melting Point	157-158°C	[5]
Boiling Point	433.6±18.0 °C (Predicted)	[5]
Density	1.329±0.06 g/cm³ (Predicted)	[5]
рКа	4.80±0.10 (Predicted)	[5]
Solubility	Soluble in Chloroform, Methanol	[5]
Storage Conditions	Inert atmosphere, 2-8°C or -20°C	[5][6]

Core Reactivity and Mechanism of Action

N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.[9] This dual reactivity is central to its utility in bioconjugation.

The two key reactive moieties are:

A Carboxylic Acid Group: This group can be activated to react with primary amines, such as
the side chain of lysine residues in proteins, to form a stable amide bond.[6] Activation is
typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a
similar activating agent.



• A Maleimide Group: This group exhibits high reactivity towards sulfhydryl (thiol) groups, found in the side chain of cysteine residues.[6][9] The reaction, a Michael addition, results in a stable thioether linkage.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10]

This bifunctional nature allows for the controlled, stepwise conjugation of two different molecules, for instance, linking a protein to another protein, a peptide, a drug molecule, or a fluorescent probe.

Applications in Research and Drug Development

The unique properties of **N-(4-Carboxycyclohexylmethyl)maleimide** make it a versatile reagent in several advanced applications:

- PROTAC Synthesis: This compound serves as an alkyl chain-based linker for the synthesis of PROTACs.[7][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11] The carboxylic acid end of the linker can be coupled to a ligand for the E3 ligase, while the maleimide end can be attached to a ligand for the target protein (often via a cysteine residue).
- Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug can be linked to a monoclonal antibody that specifically targets cancer cells. N-(4-Carboxycyclohexylmethyl)maleimide can act as a linker to conjugate the drug to the antibody, often by reacting the maleimide group with a free cysteine on the antibody.
- Bioconjugation and Labeling: This crosslinker is widely used to attach labels, such as
 fluorescent dyes or biotin, to proteins for detection and analysis. It is also employed to create
 protein-protein conjugates for studying protein interactions or generating fusion proteins with
 novel functions.[9]

Experimental Protocols

While specific protocols will vary depending on the molecules being conjugated, a general workflow for a two-step conjugation reaction using **N-(4-**

Carboxycyclohexylmethyl)maleimide is outlined below.



General Two-Step Conjugation Protocol

Objective: To conjugate a molecule with a primary amine (Molecule A) to a molecule with a sulfhydryl group (Molecule B).

Materials:

- N-(4-Carboxycyclohexylmethyl)maleimide
- Molecule A (containing a primary amine)
- Molecule B (containing a sulfhydryl group)
- Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
- Reaction Buffers:
 - Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
 - Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)
- Quenching Reagent (e.g., a small molecule thiol like β-mercaptoethanol or cysteine)
- Purification System (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Activation of Carboxylic Acid: a. Dissolve N-(4-Carboxycyclohexylmethyl)maleimide in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute into the Activation Buffer. b. Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. This reaction is typically carried out for 15-30 minutes at room temperature.
- Reaction with Primary Amine (Molecule A): a. Add Molecule A to the activated linker solution.
 b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C to form an amide bond. c. Remove excess, unreacted linker and activation reagents, typically through dialysis or size-exclusion chromatography.



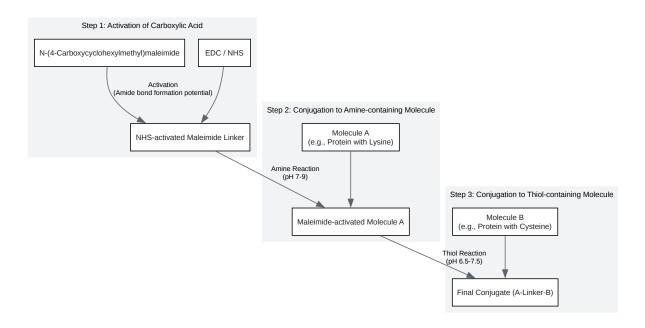
- Reaction with Sulfhydryl Group (Molecule B): a. Dissolve the maleimide-activated Molecule A in the Conjugation Buffer (pH 6.5-7.5). b. Add Molecule B to the solution. c. Incubate the reaction mixture for 1-2 hours at room temperature. The maleimide group will specifically react with the sulfhydryl group on Molecule B to form a stable thioether bond.
- Quenching: a. Add a quenching reagent to cap any unreacted maleimide groups, preventing non-specific reactions.
- Purification: a. Purify the final conjugate using an appropriate chromatographic technique to separate the desired conjugate from unreacted starting materials and byproducts.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Caption: Chemical structure of **N-(4-Carboxycyclohexylmethyl)maleimide**.

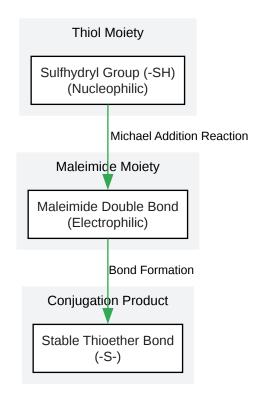




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Caption: General workflow for a two-step bioconjugation reaction.





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Caption: Reaction mechanism between a maleimide and a thiol group.

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